molecular formula C7H13BrO3 B13481274 Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate

Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate

Cat. No.: B13481274
M. Wt: 225.08 g/mol
InChI Key: PEWGKOSIODBUJC-UHFFFAOYSA-N
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Description

Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group attached to a methylpropan-2-yl moiety, which is further connected to a methoxyacetate group

Properties

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

methyl 2-(1-bromo-2-methylpropan-2-yl)oxyacetate

InChI

InChI=1S/C7H13BrO3/c1-7(2,5-8)11-4-6(9)10-3/h4-5H2,1-3H3

InChI Key

PEWGKOSIODBUJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate can be synthesized through the reaction of methyl 2-hydroxyacetate with 1-bromo-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ester group can be reduced to alcohols or oxidized to carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of alcohols or carboxylic acids.

Scientific Research Applications

Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate involves its reactivity towards nucleophiles and bases. The bromo group acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The ester moiety can undergo hydrolysis or transesterification, depending on the reaction conditions.

Comparison with Similar Compounds

    Methyl bromoacetate: Similar in structure but lacks the methylpropan-2-yl group.

    2-Bromo-2-methylpropane: Contains the bromo and methylpropan-2-yl groups but lacks the ester functionality.

    Methyl 2-bromoacetate: Similar ester structure but with a different bromo substitution pattern.

Uniqueness: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate is unique due to the combination of its bromo and ester functionalities, which provide a versatile platform for various chemical transformations and applications in synthesis.

Biological Activity

Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate, also known as 1-bromo-2-methylpropan-2-yl acetate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits various biological activities, particularly in antibacterial and potential anticancer applications.

Antibacterial Activity

Research indicates that this compound has shown efficacy against several bacterial strains, notably Staphylococcus aureus. The mechanism involves the compound binding to bacterial cell membranes, disrupting their integrity and leading to cell death .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLMembrane disruption
Pseudomonas aeruginosa128 µg/mLMembrane disruption

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Apoptosis induction

Case Studies

Case Study 1: Antibacterial Efficacy

In a study conducted by Biosynth, this compound was tested against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL. This study highlights the compound's potential as a lead for developing new antibacterial agents .

Case Study 2: Anticancer Activity

A research article published in MDPI explored the effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in increased apoptosis markers in MCF-7 cells, suggesting its potential use in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves etherification and esterification steps. A common approach is reacting 2-bromo-2-methylpropanol with methyl 2-hydroxyacetate under acidic or base-catalyzed conditions. For example, using a Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) ensures efficient ether bond formation . Optimal conditions include anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions like hydrolysis of the bromine substituent . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify key functional groups. For instance, the methyl groups on the propane moiety appear as singlets (~δ 1.4–1.6 ppm), while the ester carbonyl resonates at ~δ 170–175 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z for C7_7H11_{11}BrO3_3: ~245.99).
  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) assesses purity, with retention time comparisons against known standards .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What strategies can mitigate conflicting data regarding the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Adjust pH (buffers at 3, 7, 10) to identify degradation pathways (e.g., ester hydrolysis or bromine elimination) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions. For conflicting results, validate via NMR to track structural changes (e.g., loss of bromine via 1^1H NMR peak shifts) .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic Insights : The bromine at the tertiary carbon enhances electrophilicity, favoring SN_N1 pathways under polar protic solvents (e.g., methanol/water). Compare reaction rates with non-brominated analogs using kinetic assays (e.g., conductivity monitoring) .
  • Substituent Effects : Steric hindrance from the methyl groups may slow SN_N2 mechanisms. Computational studies (DFT) can model transition states to quantify activation energies .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., esterases or cytochrome P450). Focus on the bromine’s role in hydrophobic interactions and the ester’s hydrogen-bonding potential .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

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